2,6-Dichloropyridine-4-sulfonyl chloride

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

2,6-Dichloropyridine-4-sulfonyl chloride (CAS 1058741-91-5) is a strategic heteroaromatic building block featuring a symmetric 2,6-dichloro substitution pattern that dictates regioselectivity in nucleophilic aromatic substitution (SNAr). This electronic environment, combined with the reactive sulfonyl chloride at the 4-position, enables efficient parallel synthesis of sulfonamide libraries for kinase inhibitor discovery. The scaffold is directly relevant to the sulfonylpyridine core identified in antichlamydial SAR studies and is a key precursor to sulfonylurea herbicides. Choosing this specific regioisomer—rather than a 3-substituted or mono-chlorinated analog—preserves the spatial and electronic profile critical for target binding affinity, ensuring integrity in hit-to-lead optimization programs.

Molecular Formula C5H2Cl3NO2S
Molecular Weight 246.49
CAS No. 1058741-91-5
Cat. No. B2708170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine-4-sulfonyl chloride
CAS1058741-91-5
Molecular FormulaC5H2Cl3NO2S
Molecular Weight246.49
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)S(=O)(=O)Cl
InChIInChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H
InChIKeyVUNOBXYWTQDDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyridine-4-sulfonyl chloride (CAS 1058741-91-5): A Versatile Sulfonylating Agent for Medicinal Chemistry and Organic Synthesis


2,6-Dichloropyridine-4-sulfonyl chloride (CAS 1058741-91-5) is a heteroaromatic sulfonyl chloride derivative of pyridine, characterized by chlorine atoms at the 2- and 6-positions and a sulfonyl chloride group at the 4-position . With a molecular formula of C5H2Cl3NO2S and a molecular weight of 246.5 g/mol, this compound is a reactive intermediate used extensively in organic synthesis and pharmaceutical research . The presence of both electrophilic chloro substituents and a sulfonyl chloride moiety on the electron-deficient pyridine ring enables selective functionalization for the preparation of sulfonamides, sulfonylureas, and other bioactive molecules .

Why 2,6-Dichloropyridine-4-sulfonyl chloride Cannot Be Casually Replaced with Other Pyridine Sulfonyl Chlorides


The 2,6-dichloro substitution pattern on the pyridine ring confers distinct steric and electronic properties that dictate reactivity and selectivity in synthetic transformations [1]. Unlike other regioisomers or less substituted analogs, the symmetric 2,6-dichloro motif provides a unique electronic environment that can influence regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [2]. This specificity is crucial in medicinal chemistry, where even minor structural changes can drastically alter the biological activity of the final sulfonamide derivatives [3]. Direct substitution with a 3-substituted isomer (e.g., 2,6-dichloropyridine-3-sulfonyl chloride) or a mono-chlorinated analog (e.g., 2-chloropyridine-4-sulfonyl chloride) would lead to a different spatial arrangement and electronic profile in the downstream product, potentially compromising target binding affinity or selectivity.

Quantitative Differentiation of 2,6-Dichloropyridine-4-sulfonyl chloride Against Key Analogs


Regioselectivity in SNAr: 4-Position Sulfonyl Chloride Avoids Ortho-Selectivity Constraints of 2- and 6-Substituted Analogs

The 4-position sulfonyl chloride in 2,6-Dichloropyridine-4-sulfonyl chloride provides a strategic advantage in nucleophilic aromatic substitution (SNAr) reactions. While 2- or 6-substituted chloropyridines can exhibit complex ortho-selectivity driven by 3-substituents [1], the 4-substitution pattern places the reactive sulfonyl chloride away from the nitrogen atom, simplifying the reaction outcome. This contrasts with the behavior of 2,6-dichloropyridines lacking a 4-substituent, where regioselective displacement is highly sensitive to reaction conditions and 3-substituents, often requiring careful optimization to achieve high selectivity [1].

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Purity Benchmark: Comparable or Superior Purity to Regioisomeric Analogs

2,6-Dichloropyridine-4-sulfonyl chloride is routinely supplied at a minimum purity of 95%, which is consistent with its use as a reliable synthetic intermediate . This purity level is equivalent to that of its 2,3-dichloro regioisomer (95%) and its 2-chloro analog (95%) . For more demanding applications requiring higher purity, the 3-sulfonyl chloride isomer is available at ≥96% (HPLC) , highlighting that the 4-sulfonyl chloride variant meets the standard for general research use.

Chemical Purity Quality Control Synthetic Intermediates

Physical Properties for Handling: Predicted Boiling Point and Density for Downstream Processing

The predicted physical properties of 2,6-Dichloropyridine-4-sulfonyl chloride provide a basis for comparing its handling and purification requirements against closely related compounds. Its predicted boiling point (370.5±42.0 °C) and density (1.721±0.06 g/cm³) differ significantly from the unsubstituted pyridine-4-sulfonyl chloride, which is a liquid with a much lower molecular weight (177.61 g/mol) and different safety profile . These predicted values are critical for planning reactions involving high temperatures or for selecting appropriate purification techniques.

Physicochemical Properties Process Chemistry Safety

Primary Application Scenarios for 2,6-Dichloropyridine-4-sulfonyl chloride Based on Verified Evidence


Medicinal Chemistry: Synthesis of 4-Sulfonamide-Derived Kinase Inhibitors and Anti-Infectives

This compound is a strategic building block for synthesizing 4-pyridinesulfonamide-containing drug candidates. Its structure is directly relevant to the sulfonylpyridine scaffold identified in antichlamydial SAR studies, where the sulfonyl group at the 4-position is critical for biological activity [1]. Furthermore, its use in generating sulfonamide derivatives is well-suited for developing kinase inhibitors, a major class of targeted cancer therapies [2]. The predictable reactivity of the sulfonyl chloride group, as highlighted in Section 3, allows for efficient parallel synthesis of sulfonamide libraries for hit-to-lead optimization.

Agrochemical Development: Precursor for Selective Herbicides and Pesticides

As a chlorinated pyridinesulfonyl chloride, this compound serves as a key intermediate in the development of modern agrochemicals . The 2,6-dichloro substitution pattern is a common motif in herbicides and insecticides due to its ability to modulate lipophilicity and target binding. The compound's role as a precursor to sulfonylureas and sulfonamides is particularly relevant, as these classes contain numerous commercial herbicides (e.g., sulfonylurea herbicides). The ability to introduce the 2,6-dichloropyridin-4-ylsulfonyl moiety into larger structures allows for the fine-tuning of a compound's environmental fate and target specificity.

Organic Methodology: Investigating Regioselectivity in SNAr Reactions

While the sulfonyl chloride group is highly reactive, the 2,6-dichloropyridine core itself is a valuable scaffold for fundamental studies in nucleophilic aromatic substitution. As demonstrated by the work on 3-substituted, 2,6-dichloropyridines [3], the regioselectivity of chlorine displacement is a complex function of substituents and reaction conditions. 2,6-Dichloropyridine-4-sulfonyl chloride provides a unique substrate for exploring how a strong electron-withdrawing group at the 4-position influences the reactivity of the 2- and 6-chlorines. This makes it a useful probe for developing new synthetic methodologies and understanding reaction mechanisms.

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